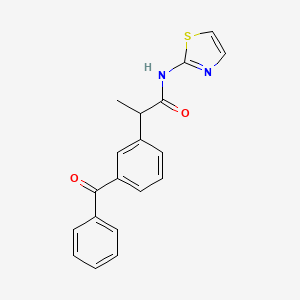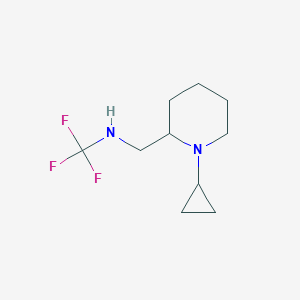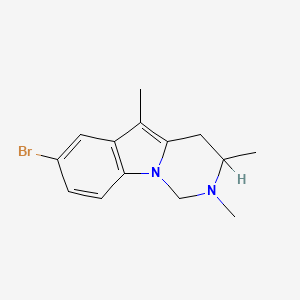
Pyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole is a heterocyclic compound that belongs to the indole family Indoles are significant in natural products and drugs due to their diverse biological activities
準備方法
The synthesis of 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and operationally straightforward . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, exerting their effects through modulation of signaling pathways. For instance, they may inhibit enzymes or receptors involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole can be compared with other indole derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Rutaecarpine: An indole alkaloid with potential anticancer and anti-inflammatory properties.
The uniqueness of 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole lies in its specific substitution pattern, which may confer distinct biological activities and synthetic utility.
特性
CAS番号 |
61467-34-3 |
|---|---|
分子式 |
C14H17BrN2 |
分子量 |
293.20 g/mol |
IUPAC名 |
7-bromo-2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C14H17BrN2/c1-9-6-14-10(2)12-7-11(15)4-5-13(12)17(14)8-16(9)3/h4-5,7,9H,6,8H2,1-3H3 |
InChIキー |
MMOXJIYOWNYEMI-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C3=C(N2CN1C)C=CC(=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)
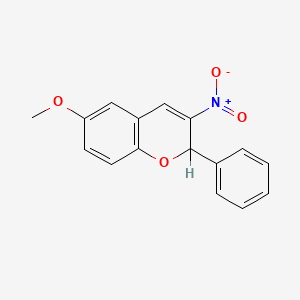
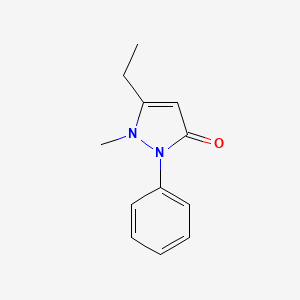
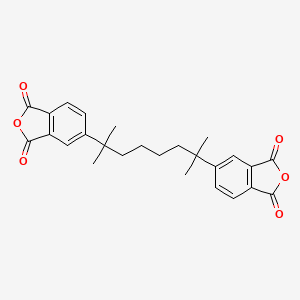
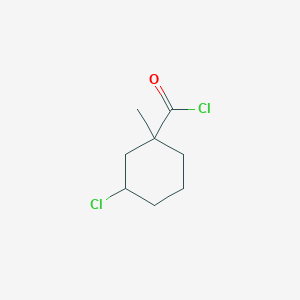



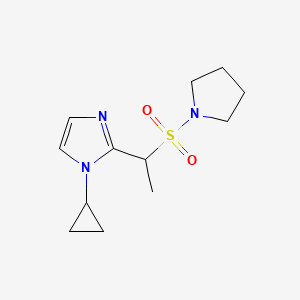
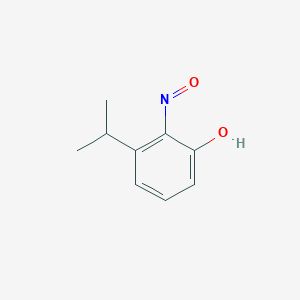
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
